6-Chloro-4-methoxy-1H-indazol-3-ol
Overview
Description
6-Chloro-4-methoxy-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1H-indazol-3-ol can be achieved through various methods. One common approach involves the cyclization of 2-chloro-4-methoxyphenylhydrazine with appropriate reagents. The reaction typically requires a catalyst such as copper(II) acetate and is carried out in a solvent like dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions can be employed to minimize byproducts and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 6-chloro-4-methoxy-1H-indazole.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-Chloro-4-methoxy-1H-indazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-1H-indazol-3-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit phosphoinositide 3-kinase δ, which is involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-indazol-3-ol: Lacks the methoxy group at the 4th position.
4-Methoxy-1H-indazol-3-ol: Lacks the chlorine atom at the 6th position.
1H-indazol-3-ol: Lacks both the chlorine and methoxy groups.
Uniqueness
6-Chloro-4-methoxy-1H-indazol-3-ol is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and potential biological activities. These substituents can influence the compound’s ability to interact with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
6-chloro-4-methoxy-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRRYFVQTJQCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646204 | |
Record name | 6-Chloro-4-methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-82-4 | |
Record name | 6-Chloro-4-methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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